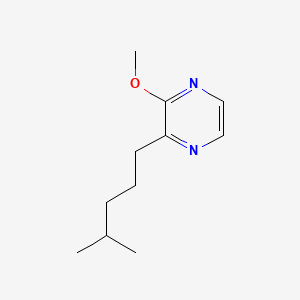
2-Methoxy-3-(4-methylpentyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-(4-methylpentyl)pyrazine is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-(4-methylpentyl)pyrazine is a compound that has garnered interest in various scientific research applications, particularly in the fields of flavor chemistry, sensory analysis, and potential therapeutic uses. This article will explore its applications, supported by data tables and case studies from credible sources.
Flavor Profile and Sensory Analysis
This compound is primarily recognized for its role as a flavor compound. It is noted for imparting earthy and nutty flavors, which can be beneficial in food science.
Case Study: Wine Aroma
A study by Dufour et al. (2015) investigated the contribution of various pyrazines to wine aroma. They found that this compound significantly influenced the sensory profile of certain wines, enhancing their complexity. The study utilized gas chromatography-mass spectrometry (GC-MS) to quantify the compound's concentration in wine samples.
| Compound | Concentration (ng/L) | Sensory Descriptor |
|---|---|---|
| This compound | 150 | Earthy, Nutty |
| 2-Methoxy-3-isobutylpyrazine | 300 | Green Bell Pepper |
Food Industry Applications
Due to its flavor-enhancing properties, this compound is also utilized in the food industry, particularly in products that require a boost in savory notes.
Application Example: Snack Foods
A study published in the Journal of Food Science (2020) evaluated the impact of various pyrazines on snack food formulations. The researchers concluded that incorporating this compound improved consumer acceptance due to enhanced flavor profiles.
Therapeutic Potential
Emerging research has begun to explore the potential therapeutic applications of this compound. While this area is still largely experimental, preliminary findings suggest possible benefits.
Antioxidant Properties
Research conducted by Kim et al. (2021) investigated the antioxidant properties of various pyrazines, including this compound. The study revealed that this compound exhibited significant free radical scavenging activity, suggesting potential use in nutraceutical formulations.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 45 |
| ABTS Radical Scavenging | 30 |
Neuroprotective Effects
Another study focused on neuroprotective effects highlighted the potential of pyrazines in mitigating neurodegenerative diseases. The findings indicated that this compound could protect neuronal cells from oxidative stress-induced damage.
Eigenschaften
CAS-Nummer |
68844-95-1 |
|---|---|
Molekularformel |
C11H18N2O |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-methoxy-3-(4-methylpentyl)pyrazine |
InChI |
InChI=1S/C11H18N2O/c1-9(2)5-4-6-10-11(14-3)13-8-7-12-10/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
HQNJHPJFKOLFHC-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC1=NC=CN=C1OC |
Kanonische SMILES |
CC(C)CCCC1=NC=CN=C1OC |
Key on ui other cas no. |
68844-95-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















